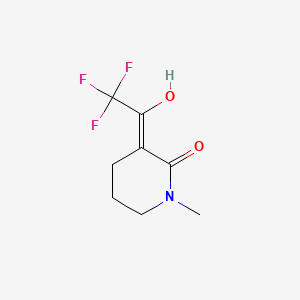

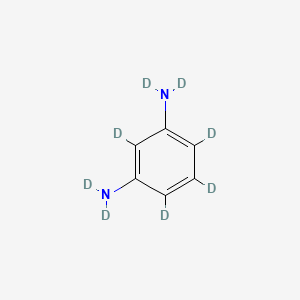

1,3-苯二胺-d8

概述

描述

1,3-Phenylenediamine, also known as m-Phenylenediamine, is a chemical compound that appears as colorless or white colored needles that turn red or purple in air . It has a melting point of 64-66°C, a density of 1.14 g/cm³, and a flash point of 280°F . It may irritate skin and eyes and is toxic by skin absorption, inhalation, or ingestion . It is used in aramid fiber manufacture, as a polymer additive, dye manufacturing, as a laboratory reagent, and in photography .

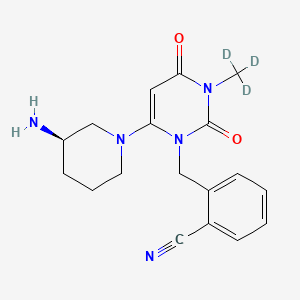

Molecular Structure Analysis

The molecular formula of 1,3-Phenylenediamine is C6H8N2, with an average mass of 108.141 Da and a monoisotopic mass of 108.068748 Da .Chemical Reactions Analysis

1,3-Phenylenediamine, an aromatic amine, neutralizes acids, acid chlorides, acid anhydrides, and chloroformates in exothermic reactions to form salts . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . It is also involved in various classic reactions like azotation and substitution, and novel reactions like sulfazane, formazane, and cyclization .Physical And Chemical Properties Analysis

1,3-Phenylenediamine is soluble in water . It has a density of 1.14 g/cm³, a melting point of 64-66°C, and a flash point of 280°F .科学研究应用

Biochemical Research

1,3-Phenylenediamine-d8: is used in biochemical research as a labeled compound to study the biochemical pathways involving phenylenediamine derivatives. Its deuterated form allows for tracing and quantifying the metabolic processes in which phenylenediamines participate, such as the synthesis of various medicinal compounds .

Environmental Science

In environmental science, 1,3-Phenylenediamine-d8 serves as a standard for detecting phenylenediamine contaminants in water supplies. It helps in assessing human exposure risks and understanding the environmental occurrences of phenylenediamines .

Analytical Chemistry

1,3-Phenylenediamine-d8: plays a crucial role in analytical chemistry as a reference material for calibrating instruments and validating analytical methods. It’s particularly useful in high-performance liquid chromatography (HPLC) and mass spectrometry for identifying and quantifying phenylenediamine derivatives .

Material Science

In material science, 1,3-Phenylenediamine-d8 is utilized in the development of new polymeric materials. Its incorporation into polymers can improve their thermal stability and mechanical properties, making it valuable for creating advanced composite materials .

Medical Research

Medical researchers use 1,3-Phenylenediamine-d8 to investigate the potential therapeutic effects of phenylenediamine-related compounds. It aids in the development of new drugs by allowing the tracking of drug metabolism and distribution within the body .

Industrial Applications

Industrially, 1,3-Phenylenediamine-d8 is employed in the synthesis of dyes and pigments. Its stable isotopic label ensures accurate process monitoring and quality control in the manufacturing of colorants used in various industries .

安全和危害

1,3-Phenylenediamine is harmful if inhaled, swallowed, or absorbed through the skin . It causes irritation of the eyes, skin, mucous membrane, and respiratory tract . When heated to decomposition, it emits irritating and/or toxic gases and fumes of carbon monoxide, carbon dioxide, and oxides of nitrogen . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

作用机制

Target of Action

1,3-Phenylenediamine-d8 is an aromatic amine

Mode of Action

As an aromatic amine, it can neutralize acids, acid chlorides, acid anhydrides, and chloroformates in exothermic reactions to form salts . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Result of Action

Exposure to this compound may result in irritation of the eyes, skin, mucous membrane, and respiratory tract . It is harmful if inhaled, swallowed, or absorbed through the skin .

Action Environment

The action, efficacy, and stability of 1,3-Phenylenediamine-d8 can be influenced by various environmental factors. For instance, it is known to turn red or purple on exposure to air due to the formation of oxidation products . Therefore, the environment in which this compound is stored and used can significantly impact its properties and effects.

属性

IUPAC Name |

1-N,1-N,3-N,3-N,2,4,5,6-octadeuteriobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-2-1-3-6(8)4-5/h1-4H,7-8H2/i1D,2D,3D,4D/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCQRUWWHSTZEM-GCJHLHDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N([2H])[2H])[2H])N([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Phenylenediamine-d8 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid](/img/structure/B587595.png)

![Ammonium 3-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenyl sulfate](/img/structure/B587596.png)

![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)

![1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide](/img/structure/B587609.png)